PF-04449613 Exhibits Superior Potency and Distinct Selectivity vs. BAY 73-6691
PF-04449613 demonstrates 2.5-fold greater potency against human PDE9A (IC50 = 22 nM) compared to the first-in-class inhibitor BAY 73-6691 (IC50 = 55 nM) . While both compounds are selective for PDE9A, PF-04449613's selectivity is further characterized, showing >1000-fold selectivity over 79 non-PDE targets, with notable off-target affinities for CYP2C19 (IC50 = 1600 nM), dopamine transporter (Ki = 110 nM), and μ-opioid receptor (Ki = 3500 nM) . This detailed selectivity profile allows researchers to account for potential off-target effects more precisely.
| Evidence Dimension | Inhibitory Potency (IC50) against human PDE9A |
|---|---|
| Target Compound Data | IC50 = 22 nM |
| Comparator Or Baseline | BAY 73-6691: IC50 = 55 nM |
| Quantified Difference | PF-04449613 is 2.5-fold more potent (22 nM vs 55 nM) |
| Conditions | In vitro enzymatic assay |
Why This Matters
Higher potency allows for lower effective concentrations, potentially reducing off-target effects and enabling more precise modulation of cGMP signaling.
